1-Aminocyclopentane-1-carboximidamide dihydrochloride
Description
1-Aminocyclopentane-1-carboximidamide dihydrochloride is a cyclopentane-derived compound featuring both an aminomethyl group and a carboximidamide moiety, with two hydrochloride counterions enhancing its solubility. This compound is likely utilized in pharmaceutical or biochemical research due to its polar functional groups, which may enhance interactions with biological targets.
Properties
Molecular Formula |
C6H15Cl2N3 |
|---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H13N3.2ClH/c7-5(8)6(9)3-1-2-4-6;;/h1-4,9H2,(H3,7,8);2*1H |
InChI Key |
RKFKJDJHWMHNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminocyclopentane-1-carboximidamide dihydrochloride typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopentane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Aminocyclopentane-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Aminocyclopentane-1-carboximidamide dihydrochloride involves the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The compound binds to the AMPK enzyme, inducing a conformational change that enhances its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-aminocyclopentane-1-carboximidamide dihydrochloride and analogous compounds:
Key Structural and Functional Differences
Carboximidamide vs. Carboxylic Acid: The carboximidamide group in the target compound acts as a bioisostere for carboxylic acids or amides, offering hydrogen-bonding capabilities without the acidity of a carboxylic acid (e.g., compared to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride) . This makes it advantageous in drug design for improving metabolic stability or binding affinity.
Primary Amines vs.
Cyclopentane vs. Cyclohexanone Core: The cyclohexanone derivative (2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride) introduces a ketone group, enabling reactivity distinct from cyclopentane-based compounds, such as participation in condensation or Schiff base formation .
Biological Activity
1-Aminocyclopentane-1-carboximidamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
1-Aminocyclopentane-1-carboximidamide dihydrochloride features a cyclopentane ring with an amino group and a carboximidamide functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 196.11 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.
The biological activity of 1-Aminocyclopentane-1-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific biological targets, particularly enzymes and receptors. Research indicates that this compound may act as an inhibitor of serine proteases, similar to other amidine derivatives. The structural features of the compound allow it to effectively bind to the active sites of these enzymes, potentially altering their activity and influencing various biochemical pathways .
Biological Activity Profiles
1-Aminocyclopentane-1-carboximidamide dihydrochloride exhibits several biological activities, which can be summarized as follows:
- Enzyme Inhibition : Potentially inhibits serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.
- Receptor Interaction : May influence receptor-mediated signaling pathways, particularly those associated with glutamate receptors .
- Therapeutic Applications : Preliminary studies suggest potential roles in neuroprotection and pain management through modulation of excitatory neurotransmission .
Comparative Analysis with Similar Compounds
The following table presents a comparison of 1-Aminocyclopentane-1-carboximidamide dihydrochloride with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Aminobenzamidine dihydrochloride | Amidine | Known serine protease inhibitor |
| Benzamidine | Amidine | Used in affinity chromatography |
| 1-Amino-2-methylcyclopentanecarboximidamide | Cycloalkyl amidine | Potential use in drug design |
| 2-Aminoethylbenzene sulfonyl fluoride | Sulfonyl fluoride | Specificity towards serine proteases |
The unique cyclopentane framework combined with the carboximidamide functionality may confer distinct binding properties compared to more linear or aromatic amidines.
Case Studies and Research Findings
Recent studies have focused on the compound's interaction with serine proteases and its potential therapeutic implications. For example:
- Study on Enzyme Inhibition : Research demonstrated that 1-Aminocyclopentane-1-carboximidamide dihydrochloride inhibited the activity of specific serine proteases in vitro, suggesting a mechanism for its proposed therapeutic effects against conditions like inflammation and pain.
- Neuroprotective Properties : In vivo studies indicated that compounds with similar structures could modulate excitatory neurotransmission pathways, potentially offering protective effects against neuronal damage caused by excitotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
